molecular formula C13H9ClN2O B1416409 2-(2-Chloro-6-methylphenoxy)nicotinonitrile CAS No. 2197053-12-4

2-(2-Chloro-6-methylphenoxy)nicotinonitrile

Cat. No.: B1416409
CAS No.: 2197053-12-4
M. Wt: 244.67 g/mol
InChI Key: ODSMKXPDVLYQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-methylphenoxy)nicotinonitrile is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Exposure and Health Risks The use and exposure to phenoxy acid herbicides, such as 2-(2-Chloro-6-methylphenoxy)nicotinonitrile, in agricultural settings have been a point of research interest. Studies have investigated the exposure of farm workers to these chemicals and their potential health impacts. For instance, research has explored the absorption, excretion, and biological effects of these chemicals, highlighting the importance of understanding their physiological impacts and exposure routes (Manninen et al., 1986).

2. Occupational Health and Safety Research has delved into the occupational health aspects of workers in industries related to the production and application of phenoxy herbicides. The studies have focused on mortality rates, cancer incidence, and other health outcomes among workers, providing insight into the long-term health consequences of exposure to these chemicals in industrial settings (Boers et al., 2009).

3. Analytical Techniques and Forensic Applications The development of analytical methods for detecting and quantifying this compound and its metabolites in biological samples has been a subject of research. These studies are crucial for understanding the dynamics of these compounds in the human body and for forensic applications, particularly in cases of poisoning or environmental contamination (Tennakoon et al., 2014).

4. Environmental Monitoring and Toxicology Research has also been conducted on the environmental fate of these herbicides and their potential toxicity. Studies have assessed the presence of these chemicals in various environmental samples and explored their toxicological profiles. This line of research is important for environmental monitoring and understanding the ecological impact of these compounds (Hwang et al., 2015).

Properties

IUPAC Name

2-(2-chloro-6-methylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-9-4-2-6-11(14)12(9)17-13-10(8-15)5-3-7-16-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSMKXPDVLYQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.